molecular formula C20H22O3 B074769 2-Phenylbutyric acid anhydride CAS No. 1519-21-7

2-Phenylbutyric acid anhydride

Cat. No.: B074769
CAS No.: 1519-21-7
M. Wt: 310.4 g/mol
InChI Key: NMVCQWBTTHDUQD-UHFFFAOYSA-N
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Description

2-Phenylbutyric acid anhydride is an organic compound with the molecular formula C20H22O3. It is the anhydride form of 2-phenylbutyric acid and exists as a white crystalline solid. This compound is insoluble in water but soluble in organic solvents . It is used in various scientific research applications, particularly in organic synthesis and polymerization reactions .

Mechanism of Action

Target of Action

2-Phenylbutyric acid anhydride is a derivative of 2-Phenylbutyric acid It is known that 2-phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Mode of Action

It is known that 2-phenylbutyric acid, from which it is derived, acts as a chemical chaperone . This suggests that this compound may interact with its targets to modulate their function, potentially influencing cellular processes such as inflammation.

Biochemical Pathways

Given its potential role as a chemical chaperone , it may be involved in protein folding and other related cellular processes.

Result of Action

It is known that 2-phenylbutyric acid, from which it is derived, has several cellular and biological effects, such as relieving inflammation . This suggests that this compound may have similar effects.

Safety and Hazards

2-Phenylbutyric acid anhydride is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbutyric acid anhydride can be synthesized through the reaction of 2-phenylbutyric acid with dehydrating agents. One efficient method involves using triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method offers advantages such as short reaction time, excellent yields, low cost, and simple experimental procedures .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of acid chlorides and the sodium salt of carboxylic acids . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbutyric acid anhydride undergoes various chemical reactions, including nucleophilic acyl substitution, esterification, and hydrolysis .

Common Reagents and Conditions:

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2-Phenylbutyric Acid: Formed from hydrolysis.

Comparison with Similar Compounds

Uniqueness: 2-Phenylbutyric acid anhydride is unique due to its specific structure, which imparts distinct reactivity and solubility properties. Its ability to act as a reagent, catalyst, and intermediate in various reactions makes it highly valuable in scientific research .

Properties

IUPAC Name

2-phenylbutanoyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-17(15-11-7-5-8-12-15)19(21)23-20(22)18(4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVCQWBTTHDUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC(=O)C(CC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934362
Record name 2-Phenylbutanoic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519-21-7
Record name Benzeneacetic acid, α-ethyl-, 1,1′-anhydride
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Record name 2-Phenylbutyric anhydride
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Record name 2-Phenylbutanoic anhydride
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Record name 2-phenylbutyric anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Phenylbutyric acid anhydride differentiate between enantiomers of chiral amines?

A1: this compound acts as an acylating agent, reacting with chiral amines to form diastereomeric esters. The key to enantiomer differentiation lies in the kinetic resolution process. This means the reaction proceeds at different rates for each enantiomer of the amine, resulting in an excess of one unreacted enantiomer.

Q2: How does the reaction medium affect the enantioselectivity of this compound towards α-substituted benzylamine?

A: The research in [] highlights a striking difference in enantioselectivity depending on the reaction medium:

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